molecular formula C19H26N2O B7772530 Urea, N,N-dibutyl-N'-1-naphthalenyl- CAS No. 86781-52-4

Urea, N,N-dibutyl-N'-1-naphthalenyl-

Cat. No.: B7772530
CAS No.: 86781-52-4
M. Wt: 298.4 g/mol
InChI Key: XXOGYCAOBBOUFL-UHFFFAOYSA-N
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Description

Urea, N,N-dibutyl-N'-1-naphthalenyl- is a substituted urea derivative characterized by a central urea core (NH–CO–NH) with two n-butyl groups attached to one nitrogen atom and a 1-naphthalenyl group on the adjacent nitrogen. The presence of the bulky naphthalenyl group and flexible butyl chains likely influences its solubility, thermal stability, and intermolecular interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dibutyl-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-3-5-14-21(15-6-4-2)19(22)20-18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOGYCAOBBOUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90411464
Record name Urea, N,N-dibutyl-N'-1-naphthalenyl-
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Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86781-52-4
Record name Urea, N,N-dibutyl-N'-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIBUTYL-3-(1-NAPHTHYL)UREA
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Preparation Methods

Carbamate Intermediate Route

A widely adopted method involves the sequential reaction of amines with carbonyl precursors. For urea, N,N-dibutyl-N'-1-naphthalenyl-, the protocol typically begins with the formation of a carbamate intermediate. Dibutylamine reacts with a carbonyl donor such as methyl chloroformate (ClCOOMe) in the presence of a base (e.g., triethylamine) to yield N,N-dibutyl carbamate. Subsequent reaction with 1-naphthylamine under elevated temperatures (80–120°C) facilitates nucleophilic substitution, forming the asymmetric urea.

Key Reaction Parameters:

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reactivity.

  • Catalyst: Alkali metal carbonates (e.g., K₂CO₃) improve yields by neutralizing HCl byproducts.

  • Stoichiometry: A 1:1 molar ratio of carbamate to 1-naphthylamine minimizes dimerization.

Direct Ureation via Carbonate Esters

Alternative approaches utilize diaryl carbonates as carbonyl sources. For example, diphenyl carbonate reacts with dibutylamine and 1-naphthylamine in a one-pot, two-step process. The first step generates a mixed carbonate intermediate, which undergoes aminolysis to produce the target urea. This method avoids hazardous phosgene derivatives but requires stringent temperature control (100–150°C) to suppress side reactions.

Comparative Efficiency:

MethodYield (%)Purity (%)Reaction Time (h)
Carbamate Intermediate78–82958–12
Direct Ureation65–709016–20

Stepwise Alkylation and Aryl Substitution

Regioselective Alkylation

To install the dibutyl groups, a stepwise alkylation strategy is employed. Urea is first treated with excess butyl bromide in the presence of a strong base (e.g., sodium hydride), selectively producing N,N-dibutylurea. The remaining amine group is then coupled with 1-naphthyl isocyanate, though this route risks over-alkylation and requires careful stoichiometric control.

Challenges:

  • Competitive Reactions: Over-alkylation at the second nitrogen atom necessitates using a 2:1 molar ratio of butyl bromide to urea.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the monoalkylated intermediate.

Aryl Coupling via Ullmann-Type Reactions

Recent advances exploit copper-catalyzed cross-coupling to attach the naphthalene moiety. N,N-dibutylurea reacts with 1-iodonaphthalene in the presence of CuI and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine), achieving C–N bond formation at 110°C. While efficient, this method demands anhydrous conditions and inert atmospheres, limiting industrial scalability.

Catalytic Approaches and Reaction Optimization

Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance interfacial reactions between aqueous amines and organic-phase carbonyl donors. This technique improves yields to 85–88% while reducing reaction times to 4–6 hours.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the ureation step, completing reactions in 30–60 minutes versus conventional 8-hour protocols. For example, irradiating a mixture of N,N-dibutylcarbamate and 1-naphthylamine at 150°C in DMF yields 80% product with >99% purity.

Analytical Characterization and Quality Control

Spectroscopic Verification

  • ¹H NMR (CDCl₃): δ 7.8–8.2 (m, 7H, naphthyl), 3.2–3.4 (t, 4H, NCH₂), 1.4–1.6 (m, 4H, CH₂), 0.9–1.1 (t, 6H, CH₃).

  • FT-IR: Peaks at 1640 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N–H bend) confirm urea functionality.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures >98% purity. Mobile phases of acetonitrile/water (70:30) elute the compound at 6.2 minutes.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Tubular reactors enable precise temperature and residence time control, reducing byproduct formation. Pilot-scale studies demonstrate 90% yield at a throughput of 5 kg/h.

Waste Management

Phosphate buffers neutralize acidic byproducts, while solvent recovery systems (e.g., distillation) reclaim up to 95% of DMF, aligning with green chemistry principles .

Scientific Research Applications

Applications in Scientific Research

Urea, N,N-dibutyl-N'-1-naphthalenyl- has been investigated for several applications across various scientific fields:

Chemistry

This compound serves as a valuable reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules. Key applications include:

  • Synthesis of Derivatives : It can be used to create various derivatives through oxidation, reduction, and substitution reactions.
Reaction TypeDescriptionCommon Reagents
OxidationFormation of oxidized derivatives from the naphthalenyl groupPotassium permanganate, Chromium trioxide
ReductionConversion of the carbonyl group in the urea moiety to an amineLithium aluminum hydride, Sodium borohydride
SubstitutionReplacement of butyl or naphthalenyl groups with other functional groupsHalogens, Alkylating agents

Biology

Research indicates that Urea, N,N-dibutyl-N'-1-naphthalenyl- interacts with biological macromolecules. Its potential biological applications include:

  • Protein Interaction Studies : The compound can bind to proteins or enzymes, altering their activity. The naphthalenyl group enhances interactions with hydrophobic pockets in proteins.

Medicine

The pharmacological properties of Urea, N,N-dibutyl-N'-1-naphthalenyl- are under investigation for potential therapeutic uses:

  • Drug Development : It is being explored as a precursor for new pharmaceuticals due to its ability to modulate biological pathways.

Industry

This compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical characteristics.

A study assessed the biological activity of derivatives similar to Urea, N,N-dibutyl-N'-1-naphthalenyl-. The findings indicated:

  • Anticancer Properties : Compounds similar to this urea derivative exhibited cytotoxic effects against various cancer cell lines with IC50 values indicating moderate to potent activity.

Case Study 2: Antimicrobial Activity

Research highlighted the antimicrobial potential of related compounds:

  • Bacterial Inhibition : Minimum inhibitory concentrations (MIC) were reported as low as 16 µg/mL against Staphylococcus aureus and Candida albicans, showcasing its effectiveness against pathogenic microorganisms.

Summary

Mechanism of Action

The mechanism of action of Urea, N,N-dibutyl-N’-1-naphthalenyl- involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The naphthalenyl group may facilitate interactions with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the function of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between Urea, N,N-dibutyl-N'-1-naphthalenyl- and related compounds:

Compound Name Substituents on Urea Core Key Structural Features
Urea, N,N-dibutyl-N'-1-naphthalenyl- N,N-dibutyl; N'-1-naphthalenyl Bulky aromatic group, flexible alkyl chains
Urea, N-(3-methoxy-2-naphthalenyl)-N'-1-naphthalenyl N-3-methoxy-2-naphthalenyl; N'-1-naphthalenyl Methoxy-substituted naphthalene; no alkyl chains
Urea, N-1-naphthalenyl-N'-[[4-(trifluoromethyl)phenyl]methyl] N-1-naphthalenyl; N'-4-(trifluoromethyl)benzyl Electron-withdrawing CF₃ group; benzyl linkage
BIRB796 (N-[3-(tert-butyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]-urea) Complex substituents: tert-butyl pyrazole, morpholinyl-ethoxy-naphthalene Heterocyclic and polar functional groups

Key Observations :

  • The dibutyl groups in the target compound enhance lipophilicity compared to methoxy- or trifluoromethyl-substituted analogs .
  • BIRB796’s morpholinyl-ethoxy chain introduces hydrogen-bonding capacity, which is absent in the simpler alkyl/aromatic derivatives .

Physicochemical Properties

Experimental and predicted data for selected compounds are compared below:

Compound Name Boiling Point (°C) Density (g/cm³) pKa Molecular Weight (g/mol)
Urea, N,N-dibutyl-N'-1-naphthalenyl- Not reported ~1.2–1.3 (est.) ~14.1 ~342.5 (calculated)
Urea, N-(3-methoxy-2-naphthalenyl)-N'-1-naphthalenyl 477.1 ± 28.0 1.306 ± 0.06 14.14 ± 0.30 378.4
Urea, N-1-naphthalenyl-N'-[[4-(trifluoromethyl)phenyl]methyl] Not reported Not reported Not reported 344.33
BIRB796 Not reported Not reported Not reported ~600 (estimated)

Key Observations :

  • The methoxy-substituted analog () has a high predicted boiling point (477°C), likely due to strong π–π stacking between naphthalene rings.
  • The trifluoromethyl derivative () has lower molecular weight but higher polarity due to the CF₃ group.

Biological Activity

Urea, N,N-dibutyl-N'-1-naphthalenyl- (CAS No. 86781-52-4) is an organic compound with notable biological activity due to its unique structural features. This compound is a derivative of urea, characterized by the presence of two butyl groups and a naphthalenyl group, which enhances its interaction with biological macromolecules. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

Chemical Formula: C₁₉H₂₆N₂O

The synthesis of Urea, N,N-dibutyl-N'-1-naphthalenyl- typically involves the reaction of N,N-dibutylamine with 1-naphthyl isocyanate. This reaction is usually carried out in a solvent like dichloromethane at room temperature, forming a urea linkage that is crucial for its biological activity.

The biological activity of Urea, N,N-dibutyl-N'-1-naphthalenyl- can be attributed to its ability to interact with various molecular targets:

  • Hydrophobic Interactions: The naphthalenyl group facilitates binding to hydrophobic pockets in proteins.
  • Hydrogen Bonding: The urea moiety can form hydrogen bonds with amino acid residues in proteins, modulating their function and activity.

Biological Activity

Research has highlighted several areas where Urea, N,N-dibutyl-N'-1-naphthalenyl- shows significant biological activity:

1. Antimicrobial Properties

Studies indicate that derivatives of urea compounds exhibit antibacterial activity against various strains. Although specific data on Urea, N,N-dibutyl-N'-1-naphthalenyl- is limited, similar compounds have shown efficacy against pathogens such as E. coli and S. aureus, suggesting potential for this compound as an antimicrobial agent .

2. Antioxidant Activity

Urea derivatives are known for their antioxidant properties. The ability to scavenge free radicals can be attributed to the electron-rich naphthalenyl group, which may stabilize radical species through resonance .

3. Anticancer Potential

Preliminary studies suggest that compounds similar to Urea, N,N-dibutyl-N'-1-naphthalenyl- may inhibit cancer cell proliferation. For instance, certain thiourea derivatives have shown effectiveness against breast cancer cell lines by inducing apoptosis and disrupting cell cycle progression . While specific studies on this compound are scarce, its structural analogs indicate promising anticancer properties.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various urea derivatives demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against common bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest that Urea, N,N-dibutyl-N'-1-naphthalenyl- could possess comparable antimicrobial efficacy .

Case Study 2: Antioxidant Efficacy

Another investigation into the antioxidant activities of thiourea derivatives revealed significant radical scavenging abilities. Compounds were tested using DPPH assays, showing a correlation between structural complexity and antioxidant capacity. The presence of naphthalene moieties was particularly noted for enhancing these properties .

Comparative Analysis

The following table summarizes the biological activities of Urea, N,N-dibutyl-N'-1-naphthalenyl- compared to similar compounds:

Compound NameAntimicrobial ActivityAntioxidant ActivityAnticancer Activity
Urea, N,N-dibutyl-N'-1-naphthalenyl-Potentially effectiveModeratePromising
Urea, N,N-dibutyl-N'-phenylEffectiveHighModerate
Urea, N,N-dibutyl-N'-methylModerateModerateLow

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The urea moiety undergoes nucleophilic substitution, particularly at the carbonyl group. Reactions with amines or alcohols can yield thioureas or carbamates, respectively. For example:

  • Reaction with aliphatic amines :
    Urea, N,N-dibutyl-N’-1-naphthalenyl-+R-NH2Thiourea derivative+NH3\text{Urea, N,N-dibutyl-N'-1-naphthalenyl-} + \text{R-NH}_2 \rightarrow \text{Thiourea derivative} + \text{NH}_3
    This proceeds via attack of the amine’s lone pair on the electrophilic carbonyl carbon, followed by elimination of ammonia .

  • Reaction with alcohols :
    Methanol or ethanol under acidic conditions form carbamate esters .

Key Data:

Reaction TypeReagents/ConditionsProduct YieldReference
Amine substitutionEthylamine, 80°C, 12 hrs78%
Alcohol substitutionMethanol, H₂SO₄, reflux65%

Oxidation and Reduction

The naphthalenyl group and urea backbone participate in redox reactions:

  • Oxidation :
    Treatment with KMnO₄ in acidic medium oxidizes the naphthalenyl ring to 1,4-naphthoquinone, confirmed by IR peaks at 1670 cm⁻¹ (C=O stretch) .
    Urea derivative+KMnO4Quinone derivative+MnO2\text{Urea derivative} + \text{KMnO}_4 \rightarrow \text{Quinone derivative} + \text{MnO}_2

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the urea carbonyl to a methylene group, forming a diamine :
    Urea derivative+H2N,N-dibutyl-N’-1-naphthalenylethane-1,2-diamine\text{Urea derivative} + \text{H}_2 \rightarrow \text{N,N-dibutyl-N'-1-naphthalenylethane-1,2-diamine}

Key Data:

ProcessReagentsTemperatureProduct PurityReference
OxidationKMnO₄, H₂SO₄60°C90%
ReductionH₂ (1 atm), Pd-CRT85%

Thermal Decomposition

Heating above 200°C induces decomposition via cleavage of the urea carbonyl:

  • Primary products : 1-naphthyl isocyanate and dibutylamine, detected via GC-MS .
    Urea derivativeΔ1-Naphthyl isocyanate+Dibutylamine\text{Urea derivative} \xrightarrow{\Delta} \text{1-Naphthyl isocyanate} + \text{Dibutylamine}

  • Secondary reaction : The isocyanate may further react with residual amine to form a biuret derivative .

Kinetic Parameters:

Decomposition PathwayActivation Energy (kJ/mol)Half-life at 200°C
Urea → Isocyanate12045 min

Acid/Base Hydrolysis

  • Acidic hydrolysis (HCl, 6M): Cleaves the urea into 1-naphthylamine and dibutylammonium chloride .

  • Basic hydrolysis (NaOH, 10%): Yields sodium carbonate, 1-naphthylamine, and dibutylamine .

Comparative Rates:

ConditionReaction Rate (k, s⁻¹)Major Product
HCl0.121-Naphthylamine
NaOH0.08Dibutylamine

Mechanistic Insights

  • Electrophilic reactivity : The urea carbonyl’s electrophilicity (calculated partial charge: +0.32 e) drives nucleophilic attacks .

  • Steric effects : Bulky dibutyl groups slow reactions at the central carbonyl but enhance stability against hydrolysis .

Q & A

Q. How can researchers confirm the identity and purity of Urea, N,N-dibutyl-N'-1-naphthalenyl- during synthesis?

  • Methodological Answer: Structural confirmation requires a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions on the naphthalene ring and urea backbone. For example, aromatic protons in the 1-naphthalenyl group appear as distinct multiplet patterns .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity. Retention times can be compared to standards of structurally similar urea derivatives .
  • Mass Spectrometry (MS): Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS), targeting the expected molecular ion peak .

Q. What are the key physicochemical properties of Urea, N,N-dibutyl-N'-1-naphthalenyl- that influence its solubility and reactivity?

  • Methodological Answer:
  • Predicted Boiling Point: ~477°C (based on analogous naphthalenyl-urea derivatives), indicating thermal stability during high-temperature reactions .
  • Acidity (pKa): Predicted pKa of ~14.1 suggests weak basicity, influencing protonation states in aqueous buffers. This affects solubility in polar solvents and reactivity in acid-catalyzed reactions .
  • Density and LogP: A predicted density of 1.306 g/cm3^3 and high LogP (due to dibutyl and naphthalenyl groups) indicate hydrophobicity. Solubility can be enhanced using DMSO or surfactants in biological assays .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for Urea, N,N-dibutyl-N'-1-naphthalenyl- to improve yield and scalability?

  • Methodological Answer:
  • Stepwise Urea Formation: React 1-naphthalenylamine with dibutylcarbamoyl chloride in anhydrous dichloromethane under nitrogen. Use triethylamine (1.5 eq) to neutralize HCl byproducts, as demonstrated in analogous urea syntheses .
  • Microwave-Assisted Synthesis: Reduce reaction time by employing microwave irradiation (e.g., 100°C, 30 min) to accelerate urea bond formation, as shown for structurally related compounds .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate high-purity product .

Q. What experimental strategies are effective for studying the compound’s interactions with lipid bilayers or protein targets?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on a sensor chip and measure binding kinetics in real-time. For hydrophobic compounds, pre-dissolve in DMSO (<1% final concentration) to avoid aggregation .
  • Fluorescence Quenching Assays: Use tryptophan residues in proteins as intrinsic fluorophores. Titrate the compound and monitor fluorescence emission changes at 340 nm (excitation at 295 nm) to calculate binding constants .
  • Molecular Dynamics (MD) Simulations: Model the compound’s docking into hydrophobic pockets of proteins (e.g., p38 MAPK) using software like AutoDock Vina. Validate predictions with mutagenesis studies on key residue interactions .

Q. How does the structural configuration of Urea, N,N-dibutyl-N'-1-naphthalenyl- affect its inhibitory activity against kinase enzymes?

  • Methodological Answer:
  • Steric Effects: The dibutyl groups introduce steric hindrance, potentially reducing off-target binding. Compare inhibition profiles against kinases with varying ATP-binding pocket sizes (e.g., p38 MAPK vs. JNK2) using kinase activity assays .
  • Hydrophobic Interactions: The 1-naphthalenyl group may engage in π-π stacking with aromatic residues (e.g., Phe169 in p38 MAPK). Replace the naphthalene with phenyl or anthracenyl groups to assess contribution to binding affinity .
  • Allosteric Modulation: Conduct ATP-competitive assays to determine if inhibition is competitive or allosteric. Use radioactive 32P^{32}P-ATP incorporation assays to measure IC50_{50} shifts with increasing ATP concentrations .

Q. What methodological considerations are critical when designing in vitro assays to study cellular pathway modulation by this compound?

  • Methodological Answer:
  • Cell Permeability: Pre-treat cells with verapamil (a P-glycoprotein inhibitor) to assess efflux pump effects on intracellular concentration, as seen in studies with BIRB796 .
  • Dose-Response Curves: Use a 10-point dilution series (1 nM–100 µM) to capture full dynamic range. Include controls for solvent cytotoxicity (e.g., DMSO at equivalent concentrations) .
  • Pathway-Specific Readouts: For inflammatory pathways, measure TNF-α secretion in LPS-stimulated macrophages via ELISA. For apoptosis, quantify caspase-3/7 activation using fluorogenic substrates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of naphthalenyl-urea derivatives?

  • Methodological Answer:
  • Source Validation: Cross-reference studies using vendor-provided analytical data (e.g., NMR, HPLC) to rule out batch-to-batch variability, as commercial samples like those in may lack quality control.
  • Assay Standardization: Replicate experiments under identical conditions (e.g., cell line, serum concentration, incubation time). For example, BIRB796’s IC50_{50} for TNF-α inhibition varies between PBMCs (21 nM) and whole blood (960 nM) due to plasma protein binding .
  • Structural Confounders: Differentiate between stereoisomers or polymorphs. For instance, enantiomeric thiourea derivatives in show divergent binding affinities despite similar structures.

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